3-Oxopropyl propanoate

Descripción

BenchChem offers high-quality 3-Oxopropyl propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxopropyl propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

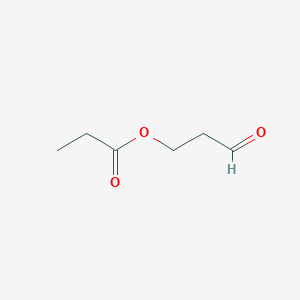

Structure

3D Structure

Propiedades

Número CAS |

63309-45-5 |

|---|---|

Fórmula molecular |

C6H10O3 |

Peso molecular |

130.14 g/mol |

Nombre IUPAC |

3-oxopropyl propanoate |

InChI |

InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h4H,2-3,5H2,1H3 |

Clave InChI |

VRRVETKCDNFOPH-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)OCCC=O |

Origen del producto |

United States |

3-oxopropyl propanoate CAS 63309-45-5 chemical and physical properties

An In-depth Technical Guide to 3-oxopropyl propanoate (CAS 63309-45-5)

Introduction

3-oxopropyl propanoate is a bifunctional organic molecule containing both an aldehyde and an ester functional group. This unique structural arrangement makes it a potentially valuable, yet underexplored, building block in synthetic organic chemistry. The presence of two distinct reactive sites—the electrophilic carbon of the aldehyde and the ester group susceptible to nucleophilic acyl substitution—offers a versatile platform for the synthesis of more complex molecules, including heterocycles and polyfunctional compounds. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of 3-oxopropyl propanoate, discusses its potential reactivity, and outlines essential safety and handling protocols based on data for structurally related compounds.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. 3-oxopropyl propanoate is registered under CAS number 63309-45-5.[1] Its fundamental identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 63309-45-5 | PubChem[1] |

| Molecular Formula | C₆H₁₀O₃ | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| IUPAC Name | 3-oxopropyl propanoate | PubChem[1] |

| SMILES | CCC(=O)OCCC=O | PubChem[1] |

| InChI | InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h4H,2-3,5H2,1H3 | PubChem[1] |

| InChIKey | VRRVETKCDNFOPH-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Computed Properties

Experimental data for 3-oxopropyl propanoate is not widely published. However, computational models provide valuable estimates for its physical properties, which are crucial for planning experiments, particularly for purification and reaction setup.

| Property | Predicted Value | Source |

| XLogP3 | 0.3 | PubChem[1] |

| Boiling Point | 171.00 to 172.00 °C @ 760 mm Hg (for isomer 2-oxopropyl propionate) | The Good Scents Company[2] |

| Flash Point | 142.00 °F (61.20 °C) (for isomer 2-oxopropyl propionate) | The Good Scents Company[2] |

| Vapor Pressure | 1.428 mmHg @ 25.00 °C (for isomer 2-oxopropyl propionate) | The Good Scents Company[2] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The workflow would involve:

-

Monoprotection of a Diol: Reacting propane-1,3-diol with a suitable protecting group (e.g., a silyl ether) under controlled stoichiometry to favor the formation of the mono-protected intermediate.

-

Esterification: Acylating the remaining free hydroxyl group with propionyl chloride or propionic anhydride to form the ester linkage.

-

Deprotection: Removing the protecting group to reveal the primary alcohol.

-

Selective Oxidation: Oxidizing the primary alcohol to an aldehyde using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield the final product, 3-oxopropyl propanoate.

Caption: Proposed synthetic workflow for 3-oxopropyl propanoate.

Chemical Reactivity

The dual functionality of 3-oxopropyl propanoate dictates its chemical behavior.

-

Aldehyde Group Reactivity: The aldehyde is the more reactive site and is susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:

-

Reductive Amination: To form secondary amines.

-

Wittig Reaction: To create alkenes.

-

Grignard and Organolithium Reactions: To form secondary alcohols.

-

Cyanohydrin Formation: As a precursor to alpha-hydroxy acids.

-

-

Ester Group Reactivity: The ester can undergo nucleophilic acyl substitution.

-

Hydrolysis: To yield propanoic acid and 3-hydroxypropanal.

-

Transesterification: To form different esters.

-

Amidation: To produce amides.

-

Reduction: With strong reducing agents like LiAlH₄, both the ester and aldehyde would be reduced to yield propane-1,3-diol and 1-propanol.

-

The relative reactivity allows for selective transformations. For instance, the aldehyde can be protected as an acetal, allowing for chemistry to be performed exclusively at the ester position, followed by deprotection.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation. While experimental spectra for this specific compound are not publicly available, the expected signatures can be predicted based on its structure.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex but highly informative. Key expected signals include:

-

A triplet around 9.8 ppm for the aldehydic proton (-CHO).

-

A triplet around 4.3 ppm for the methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

A quartet around 2.3 ppm for the methylene protons of the propionyl group (-CO-CH₂-CH₃).

-

A multiplet around 2.8 ppm for the methylene protons adjacent to the aldehyde (-CH₂-CHO).

-

A triplet around 1.1 ppm for the methyl protons of the propionyl group (-CH₂-CH₃).

-

-

¹³C NMR: Distinct peaks would confirm the carbon skeleton:

-

A peak around 200 ppm for the aldehyde carbonyl carbon.

-

A peak around 174 ppm for the ester carbonyl carbon.

-

A peak around 60 ppm for the carbon of the -O-CH₂- group.

-

Other peaks in the aliphatic region corresponding to the remaining methylene and methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum would show two characteristic strong absorption bands in the carbonyl region:

-

A C=O stretching vibration for the aldehyde around 1725 cm⁻¹.

-

A C=O stretching vibration for the ester around 1740 cm⁻¹.

-

C-H stretching of the aldehyde proton would appear as two weak bands around 2720 and 2820 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak [M]⁺ would be observed at m/z = 130.

-

Key fragmentation patterns would likely involve the loss of the ethyl group (m/z = 101), the propoxy group, and cleavage alpha to the carbonyls.

Safety, Handling, and Disposal

No specific safety data sheet (SDS) for 3-oxopropyl propanoate was identified. Therefore, safety precautions must be based on the properties of similar compounds, such as other esters and aldehydes.[5][6][7] It should be handled as a potentially hazardous chemical.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5][8] Wear a lab coat or other impervious clothing to prevent skin contact.[6]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][6] If ventilation is inadequate, use a respirator with an appropriate cartridge.

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[5][6] Avoid contact with skin, eyes, and clothing.[5] Keep away from sources of ignition.

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed to prevent moisture contamination and potential degradation.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Disposal

Dispose of this chemical and its container as hazardous waste. Do not let the product enter drains.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

-

PubChem. 3-Oxopropyl propanoate. National Center for Biotechnology Information. [Link]

- Safety Data Sheet. (General Handling).

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate. National Center for Biotechnology Information. [Link]

-

EPA. 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate Properties. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

PubChem. Methyl 3-(2-oxocyclopentyl)propanoate. National Center for Biotechnology Information. [Link]

-

OSTI.gov. Physical Properties of Chemicals in PAC Revision 27 Listing. [Link]

- Google Patents.

-

PubChem. Isopropyl propionate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Butoxypropyl 3-(2,4,5-trichlorophenoxy)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. National Center for Biotechnology Information. [Link]

- Google Patents. EP2598479B1 - A method for preparing ramipril.

-

The Good Scents Company. 2-oxopropyl propionate. [Link]

Sources

- 1. 3-Oxopropyl propanoate | C6H10O3 | CID 12950346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-oxopropyl propionate, 72845-79-5 [thegoodscentscompany.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

High-Resolution Mass Spectrometry and Metabolomic Profiling of 3-Oxopropyl Propionate

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

In the rapidly evolving field of untargeted metabolomics, the discovery and validation of low-molecular-weight biomarkers are critical for early disease diagnosis and therapeutic intervention. 3-oxopropyl propionate (IUPAC: 3-oxopropyl propanoate) has recently emerged from high-resolution mass spectrometry (HRMS) screens as a highly predictive metabolic feature in several complex pathologies, including incident Type 2 Diabetes (T2D) and autoimmune disorders[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between the fundamental physicochemical properties of 3-oxopropyl propionate and the rigorous, self-validating analytical workflows required for its accurate quantification in biological matrices.

Physicochemical Properties & Mass Spectrometry Parameters

To accurately detect a metabolite in complex biological fluids like human plasma, one must first understand its exact mass and ionization behavior. 3-oxopropyl propionate is a short-chain ester-aldehyde. In positive electrospray ionization (ESI+), it readily accepts a proton to form an [M+H]+ adduct.

Relying on nominal mass (130 Da) is insufficient due to the vast number of isobaric interferences in plasma (e.g., amino acids like leucine/isoleucine which have a nominal mass of 131 Da for their protonated forms). Therefore, utilizing the monoisotopic exact mass is a non-negotiable requirement for high-confidence annotation[3].

Table 1: Molecular and Spectrometric Identifiers

| Property | Value |

| IUPAC Name | 3-oxopropyl propanoate |

| Chemical Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol [3] |

| Exact Mass (Monoisotopic) | 130.062994 Da[3] |

| Theoretical Precursor Ion [M+H]+ | 131.070270 m/z |

| SMILES | CCC(=O)OCCC=O[3] |

| InChIKey | VRRVETKCDNFOPH-UHFFFAOYSA-N[3] |

Biological Significance and Disease Causality

Historically, small aliphatic esters were often dismissed as dietary artifacts or microbial byproducts. However, advanced machine learning models applied to HRMS data have repeatedly isolated 3-oxopropyl propionate as a statistically significant feature in systemic disease networks.

-

Type 2 Diabetes (T2D) Prediction: In a nested case-control study, untargeted HPLC-MS coupled with Random Forest algorithms identified 3-oxopropyl propionate as a high-node-purity predictor for incident T2D[1],[4].

-

Autoimmune Pathologies: Least Absolute Shrinkage and Selection Operator (LASSO) regression models have demonstrated that 3-oxopropyl propionate exhibits a strong negative correlation with anemia in patients suffering from primary warm autoimmune hemolytic anemia[2]. Similar negative correlations have been documented in cohorts studying thyroid autoimmunity during early pregnancy[5].

Fig 1: Machine learning-driven identification of 3-oxopropyl propionate in disease pathologies.

Table 2: Disease Pathologies and Statistical Modeling

| Pathology | Analytical Platform | Statistical Model | Correlation / Finding |

| Incident Type 2 Diabetes | HPLC-MS | Random Forest | High node purity predictive marker[1] |

| Autoimmune Hemolytic Anemia | Targeted LC-MS/MS | LASSO Regression | Negative correlation with anemia[2] |

| Thyroid Autoimmunity | LC-MS | LASSO Regression | Negative correlation in early pregnancy[5] |

Self-Validating Experimental Protocol: HPLC-MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol details the extraction and quantification of 3-oxopropyl propionate from human plasma. Crucially, this methodology explains the causality behind each step to ensure the system is self-validating.

Phase 1: Sample Quenching and Extraction

-

Aliquot: Transfer 100 μL of human plasma into a sterile 1.5 mL microcentrifuge tube[1].

-

Protein Precipitation: Add 400 μL of LC-MS grade methanol pre-chilled to -20°C[1].

-

Causality: The 1:4 (v/v) plasma-to-methanol ratio is critical. It rapidly quenches endogenous enzymatic activity (preventing metabolite degradation) and reduces the dielectric constant of the solution, causing >90% of plasma proteins to precipitate. This prevents column clogging and severe ion suppression in the MS source.

-

-

Vortex & Centrifuge: Vortex for 30 seconds, followed by centrifugation at 15,000 rpm for 10 minutes at 4°C[1].

-

Causality: Low-temperature centrifugation tightly pellets the denatured proteins while protecting the thermally labile oxo-groups of the analyte.

-

Phase 2: Secondary Clarification

-

Dilution: Transfer the supernatant to a new tube and dilute it to a final concentration of 53% methanol using LC-MS grade water[1].

-

Causality: Injecting 100% methanol extracts into an aqueous HPLC gradient causes "solvent breakthrough," leading to poor peak shape and retention time shifts. Diluting to 53% matches the initial mobile phase conditions, focusing the analyte band at the head of the column.

-

-

Final Centrifugation: Centrifuge again at 15,000 rpm for 10 minutes at 4°C to remove any remaining micro-particulates[1].

Phase 3: HPLC-MS Analysis & Quality Control

-

Chromatography: Inject 5 μL of the clarified supernatant onto a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water (provides protons to drive [M+H]+ formation).

-

Mobile Phase B: 100% Methanol.

-

-

HRMS Detection: Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in full-scan mode (m/z 30–600) with positive electrospray ionization (ESI+)[6]. Extract the exact mass chromatogram at m/z 131.0702 with a mass tolerance of <5 ppm.

-

Self-Validating QC Step: Pool 10 μL from every biological sample to create a pooled Quality Control (QC) sample. Inject this QC sample at the beginning of the run and after every 10 biological samples[4].

-

Causality: The QC pool validates instrument stability. If the exact mass of 3-oxopropyl propionate drifts beyond 5 ppm or the peak area varies by >15% across the QC injections, the run is flagged for recalibration, ensuring absolute data trustworthiness.

-

Fig 2: Self-validating HPLC-MS workflow for the extraction and detection of 3-oxopropyl propionate.

References

- "3-Oxopropyl propanoate | C6H10O3 | CID 12950346 - PubChem", National Institutes of Health (NIH).

- "Metabolic and Genetic Markers Improve Prediction of Incident Type 2 Diabetes: A Nested Case-Control Study in Chinese", Oxford Academic.

- "Dietary forage to concentrate ratios impact on yak ruminal microbiota and metabolites", Frontiers.

- "Metabolic and Genetic Markers Improve Prediction of Incident Type 2 Diabetes: A Nested Case-Control Study in Chinese - PMC", National Institutes of Health (NIH).

- "Heatmap from the metabolites found: unsupervised analysis was able to differentiate the autoimmune haemolytic anaemia (AIHA)", ResearchGate.

- "(PDF) Serum metabolite profiles of thyroid autoimmunity patients in early pregnancy", ResearchGate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Oxopropyl propanoate | C6H10O3 | CID 12950346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic and Genetic Markers Improve Prediction of Incident Type 2 Diabetes: A Nested Case-Control Study in Chinese - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dietary forage to concentrate ratios impact on yak ruminal microbiota and metabolites [frontiersin.org]

The Emerging Role of 3-Oxopropyl Propionate Derivatives in Human Untargeted Metabolomics: Biomarker Discovery and Mechanistic Insights

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The transition from targeted to untargeted metabolomics has revolutionized our ability to discover novel, predictive biomarkers in human serum and plasma. While traditional panels focus on well-characterized pathways (e.g., the TCA cycle or amino acid metabolism), high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) has unveiled a hidden layer of complex endogenous and xenobiotic metabolites. Among these, 3-oxopropyl propionate derivatives —specifically 3-(1-cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate—have recently emerged as highly significant predictive features in machine learning models for metabolic and autoimmune disorders.

This technical guide explores the clinical relevance of these derivatives, details the causality-driven analytical workflows required to isolate them, and outlines the self-validating statistical models used to establish their predictive power.

Clinical Significance & Predictive Power

Recent high-throughput metabolomics studies have identified 3-oxopropyl propionate derivatives as critical nodes in the prediction of disease onset and progression. Because these compounds are often detected in untargeted screens, their exact biosynthetic origins are still under investigation; however, their statistical power as biomarkers is well-documented.

Predicting Incident Type 2 Diabetes (T2D)

In a rigorous 12-year nested case-control study involving Chinese adults, researchers utilized an untargeted LC-MS/MS approach to identify early metabolic markers of T2D[1]. The study revealed that 3-(1-cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate is a powerful inverse predictor of future T2D incidence[1]. When integrated with genetic risk scores (GRS) and standard clinical traits, the inclusion of this metabolite significantly improved the Area Under the Curve (AUC) of the predictive model from 0.798 to 0.960[1].

Thyroid Autoimmunity (TAI) and Pregnancy Outcomes

Beyond metabolic syndrome, these derivatives play a role in autoimmune profiling. A recent study analyzing the serum metabolite profiles of pregnant women with Thyroid Autoimmunity (TAI) utilized least absolute shrinkage and selection operator (LASSO) regression to identify 15 characteristic metabolites[2]. 3-(1-cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate was selected by the LASSO model and demonstrated a strong negative correlation with both thyroid autoantibodies (TPOAb and TgAb) and the incidence of prenatal anemia[3].

Quantitative Data Summary

Table 1: Clinical Associations of 3-(1-cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate

| Disease Context | Study Design | Clinical Correlation | Statistical Metric / Significance | Source |

| Incident Type 2 Diabetes | Nested Case-Control (12-yr follow-up) | Inverse correlation with future T2D risk | OR = 0.49 (95% CI: 0.31-0.71), P = 5.76 × 10⁻⁸ | 1 |

| Thyroid Autoimmunity (TAI) | Case-Control (Early Pregnancy) | Negative correlation with TPOAb & TgAb | Selected via LASSO Regression | 2 |

| Prenatal Anemia in TAI | Case-Control (Early Pregnancy) | Negative correlation with anemia before delivery | Spearman Correlation (Negative) | 3 |

Analytical Methodology: A Self-Validating LC-MS/MS System

To accurately quantify trace derivatives like 3-oxopropyl propionates, the analytical workflow must be robust, reproducible, and self-validating. Below is the causality-driven protocol utilized in cutting-edge untargeted metabolomics.

Step-by-Step Protocol

1. Sample Quenching and Protein Precipitation

-

Action: Aliquot 50 µL of human plasma/serum. Add 200 µL of an ice-cold extraction solvent (e.g., 53% methanol[1]). Vortex for 30 seconds, sonicate for 10 minutes in an ice-water bath, and centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Causality: The immediate introduction of cold organic solvent serves a dual purpose: it rapidly quenches endogenous enzymatic activity to freeze the metabolic snapshot, and it selectively precipitates high-molecular-weight proteins that would otherwise irreversibly bind to and degrade the UHPLC column. The 53% aqueous-organic ratio is optimized to maintain the solubility of semi-polar compounds like 3-oxopropyl propionates while discarding the protein pellet.

2. Chromatographic Separation (UHPLC)

-

Action: Inject 2 µL of the supernatant onto a C18 or HILIC column maintained at 40°C. Utilize a binary mobile phase gradient (e.g., 0.1% formic acid in water vs. pure methanol)[1].

-

Causality: 3-oxopropyl propionate derivatives possess both polar (oxopropyl) and hydrophobic (isoquinolinyl) moieties. A carefully designed gradient elution resolves these compounds from highly abundant isobaric interferences, minimizing ion suppression in the MS source and ensuring distinct peak shapes for integration.

3. High-Resolution Mass Spectrometry (HRMS)

-

Action: Operate a Q-TOF or Orbitrap mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Collect data using Data-Dependent Acquisition (DDA).

-

Causality: DDA automatically triggers MS/MS fragmentation on the most abundant precursor ions. High mass accuracy (<5 ppm) is strictly required to differentiate the exact mass of these complex derivatives from background matrix noise.

4. The Self-Validating Quality Control (QC) Architecture

-

Action: Pool equal aliquots from all biological samples to create a master QC sample[1]. Inject this QC sample at the beginning of the run to condition the column, and subsequently after every 10 experimental samples. Include a blank control (53% methanol) to eliminate background noise[1].

-

Causality: This creates a self-validating analytical batch. By continuously monitoring the QC injections, we can dynamically assess instrument drift and column degradation. Any metabolite feature exhibiting a Coefficient of Variation (CV) > 30% across the QC injections is automatically excluded. This guarantees that the variance observed in the final dataset is strictly biological, not analytical.

Caption: Step-by-step LC-MS/MS untargeted metabolomics workflow for biomarker discovery.

Bioinformatics & Statistical Modeling

Untargeted metabolomics generates massive datasets, often yielding over 1,000 distinct metabolite features per sample. To prevent overfitting and identify true biological drivers like 3-oxopropyl propionate derivatives, advanced statistical modeling is required.

Feature Selection via LASSO Regression

In highly collinear datasets, standard regression models fail. LASSO (Least Absolute Shrinkage and Selection Operator) regression is the industry standard for this application[2].

-

The Logic: LASSO applies an L1 penalty to the regression model, which forces the coefficients of less important or redundant metabolites to exactly zero.

-

The Result: This leaves a sparse, highly interpretable model containing only the most robust predictive features—such as 3-(1-cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate—which can then be correlated with clinical outcomes using Spearman or Pearson analyses[2].

Caption: Statistical modeling pipeline utilizing LASSO regression for feature selection.

Conclusion & Future Directions

The identification of 3-oxopropyl propionate derivatives as inverse predictors for Type 2 Diabetes and Thyroid Autoimmunity represents a significant leap in biomarker discovery. However, because these compounds are primarily identified via spectral matching in untargeted LC-MS/MS workflows, the next critical phase of research must focus on targeted validation .

Drug development professionals and analytical chemists must prioritize the chemical synthesis of stable-isotope-labeled (SIL) internal standards for these specific derivatives. By transitioning from untargeted relative quantification to targeted absolute quantification (e.g., Multiple Reaction Monitoring on a Triple Quadrupole MS), we can establish definitive clinical reference ranges, paving the way for these derivatives to be utilized in routine diagnostic assays and multi-omics predictive models.

References

-

Metabolic and Genetic Markers Improve Prediction of Incident Type 2 Diabetes: A Nested Case-Control Study in Chinese Source: Oxford Academic (The Journal of Clinical Endocrinology & Metabolism) URL:[Link]

-

Serum metabolite profiles of thyroid autoimmunity patients in early pregnancy Source: PeerJ / ResearchGate URL:[Link]

-

Dietary forage to concentrate ratios impact on yak ruminal microbiota and metabolites Source: Frontiers in Microbiology URL:[Link]

Sources

3-oxopropyl propanoate safety data sheet (SDS) and toxicity profile

An In-Depth Technical Guide to the Predictive Toxicology and Safety Profiling of 3-Oxopropyl Propanoate

Executive Summary

In the landscape of drug development and synthetic chemistry, bifunctional intermediates present unique toxicological challenges. 3-Oxopropyl propanoate (CAS 63309-45-5) is a highly reactive aliphatic ester-aldehyde. Due to the scarcity of empirical in vivo toxicity data for this specific molecule, drug development professionals must rely on predictive toxicokinetics and structural hazard assessments. This whitepaper synthesizes the physicochemical properties, metabolic liabilities, and mechanistic toxicity of 3-oxopropyl propanoate. By deconstructing its functional groups—a labile propanoate ester and an electrophilic aldehyde—we establish a rigorous Safety Data Sheet (SDS) framework and detail a self-validating in chemico assay to quantify its sensitization potential.

Structural Profiling & Physicochemical Properties

The toxicological behavior of 3-oxopropyl propanoate is dictated by its low molecular weight and high topological polar surface area, which facilitate rapid dermal and systemic absorption. The molecule consists of a propionic acid moiety esterified to 3-hydroxypropanal (3-HPA).

Table 1: Quantitative Physicochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-oxopropyl propanoate | PubChem[1] |

| CAS Number | 63309-45-5 | PubChem[1] |

| Molecular Formula | C6H10O3 | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| Exact Mass | 130.063 Da | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| XLogP3 (Predicted) | 0.3 | PubChem[1] |

Note: The low XLogP3 value (0.3) indicates high aqueous solubility, suggesting that the compound will readily partition into systemic circulation rather than accumulating in adipose tissue.

Predictive Toxicokinetics & Metabolism (ADME)

The primary metabolic liability of 3-oxopropyl propanoate lies in its ester linkage. Upon entering systemic circulation or penetrating the stratum corneum, the compound is rapidly targeted by ubiquitous tissue carboxylesterases.

Causality of Toxicity: Ester hydrolysis yields two primary metabolites: propionic acid and 3-hydroxypropanal (3-HPA). While propionic acid is generally recognized as safe and easily metabolized via the TCA cycle, 3-HPA is a highly reactive and toxic intermediate. 3-HPA induces severe intracellular oxidative stress by covalently modifying thiol groups in essential proteins and small molecules (e.g., glutathione)[2]. The accumulation of 3-HPA leads to cellular toxicity unless it is rapidly reduced to 1,3-propanediol by cellular oxidoreductases[2].

Metabolic hydrolysis of 3-oxopropyl propanoate and subsequent 3-HPA toxicity pathways.

Mechanistic Toxicity Profile: The Aldehyde Hazard

Beyond ester hydrolysis, the intact 3-oxopropyl propanoate molecule poses a direct electrophilic hazard. Aldehydes are notorious for their ability to form Schiff bases with primary amines (e.g., lysine residues) and undergo addition reactions with nucleophilic thiols (e.g., cysteine residues)[3].

This electrophilic reactivity is the Molecular Initiating Event (MIE) for skin sensitization. When 3-oxopropyl propanoate contacts the skin, it acts as a hapten, covalently binding to endogenous epidermal proteins. This hapten-protein complex is subsequently recognized by Langerhans cells, triggering an immune cascade that manifests as Allergic Contact Dermatitis (ACD)[4]. Because of this mechanism, the compound must be treated as a severe sensitizer and respiratory irritant.

Safety Data Sheet (SDS) Core Directives

Based on the structural profiling and functional group analysis, the following predictive SDS parameters must be strictly enforced in laboratory and manufacturing settings:

GHS Classification (Predicted)

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity - Single Exposure (STOT-SE): Category 3 (Respiratory tract irritation).

Handling and Storage Protocols

-

Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of volatile aldehyde vapors.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Aldehydes are highly susceptible to autoxidation, which can convert the terminal aldehyde into a highly corrosive peroxy acid.

-

PPE: Nitrile or butyl rubber gloves are mandatory. Latex is highly permeable to low-molecular-weight aldehydes and must be avoided.

Experimental Protocol: Validating Sensitization via DPRA

To empirically validate the predictive skin sensitization hazard of 3-oxopropyl propanoate without relying on in vivo animal models, scientists must utilize the Direct Peptide Reactivity Assay (DPRA) , an OECD 442C validated in chemico method[4].

The Causality of the Assay: The DPRA mimics the haptenation process by quantifying the depletion of synthetic heptapeptides containing either cysteine or lysine when co-incubated with the test article[4]. High peptide depletion correlates directly with high electrophilic reactivity and sensitization potency[3].

Step-by-Step Self-Validating DPRA Methodology

This protocol is designed as a self-validating system; the assay is only considered valid if the positive and negative controls fall within strict predefined acceptance criteria.

-

Peptide Preparation:

-

Prepare synthetic Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) peptides at a concentration of 0.5 mM in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively[4].

-

-

Test Article & Control Preparation:

-

Test Article: Dissolve 3-oxopropyl propanoate in acetonitrile to a stock concentration of 100 mM.

-

Positive Control: Prepare a 100 mM stock of Cinnamic Aldehyde in acetonitrile. This validates the system's sensitivity to aldehyde reactivity[4].

-

Vehicle Control: Pure acetonitrile (validates baseline peptide stability).

-

-

Co-Incubation (The Reaction Phase):

-

Mix the test article/controls with the peptide solutions to achieve a final 1:10 ratio for Cysteine (5 mM test article) and a 1:50 ratio for Lysine (25 mM test article).

-

Incubate the vials in the dark at 25°C for exactly 24 hours.

-

-

HPLC-UV Quantification:

-

Analyze the samples using Reverse-Phase HPLC with UV detection at 220 nm.

-

Calculate the percent depletion of the peptide peak area relative to the vehicle control.

-

-

System Validation & Interpretation:

-

Validation Gate: The assay is only valid if the Cinnamic Aldehyde positive control yields a Cysteine depletion of 60.8% – 100% and a Lysine depletion of 40.2% – 69.0%[5].

-

Result: If the mean depletion of Cysteine and Lysine by 3-oxopropyl propanoate exceeds 6.38%, it is officially classified as a skin sensitizer.

-

References

-

PubChem. "3-Oxopropyl propanoate | C6H10O3 | CID 12950346 - PubChem." National Institutes of Health (NIH). Available at:[Link]

-

Zheng, Z., et al. "Inhibitory mechanism of 3-hydroxypropionaldehyde accumulation in 1,3-propanediol synthesis with Klebsiella pneumoniae." Academic Journals, July 13, 2011. Available at:[Link]

-

DB-ALM Protocol n° 154. "Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing." JRC Big Data Analytics Platform, October 21, 2021. Available at:[Link]

-

Roberts, D. W., et al. "Amino Reactivity of Glutardialdehyde and Monoaldehydes: Chemoassay Profile vs Skin Sensitization Potency." Chemical Research in Toxicology - ACS Publications, November 02, 2021. Available at:[Link]

-

Cyprotex. "Direct Peptide Reactivity Assay (DPRA)." Evotec. Available at:[Link]

Sources

- 1. 3-Oxopropyl propanoate | C6H10O3 | CID 12950346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

3-oxopropyl propanoate applications in polyurethane intermediate synthesis

Application Note: 3-Oxopropyl Propanoate Derivatives in Advanced Polyurethane Synthesis

Executive Summary

In the development of high-performance polyurethanes (PU) and polyureas, balancing pot life (working time) with curing speed remains a fundamental challenge. Primary aliphatic amines are traditional curing agents, but their instantaneous reaction with isocyanates and susceptibility to atmospheric carbon dioxide often lead to unworkable formulations and surface defects.

This application note details the use of [1]—specifically its industrially critical derivative, 2,2-dimethyl-3-oxopropyl propanoate —as a highly specialized aldehyde building block. By utilizing this compound, researchers can synthesize aldimine latent hardeners and secondary aliphatic amines, enabling the formulation of moisture-curing one-component (1K) and controlled two-component (2K) polyurethane systems with exceptional stability and defect-free finishes.

Mechanistic Insights & Chemical Causality

The Challenge of Primary Amines When primary amines are used in PU/polyurea coatings, they react rapidly with atmospheric CO₂ to form stable carbamate salts. This side reaction, known as "blushing," depletes the amine, preventing it from crosslinking with the polyisocyanate. The result is an under-cured, cloudy, and tacky surface.

The Aldimine Solution & Structural Design To circumvent this, primary amines are reacted with an aldehyde to form an aldimine (a blocked amine). However, standard aldehydes possess α-hydrogens, making them prone to enolization and aldol condensation during storage, which degrades the hardener.

The selection of 2,2-dimethyl-3-oxopropyl propanoate is a deliberate, causality-driven design choice[2]:

-

Steric Blocking: The quaternary α-carbon (2,2-dimethyl substitution) completely prevents enolization and aldol side-reactions, yielding an aldimine with a shelf life exceeding 6 months.

-

Viscosity Reduction: The propanoate ester tail significantly lowers the polarity and viscosity of the resulting molecule compared to hydroxyl-terminated alternatives, enhancing flow and leveling in high-solids or solvent-free formulations.

-

Moisture-Triggered Release: In 1K systems, the aldimine remains inert toward isocyanates until exposed to ambient moisture, which hydrolyzes the imine back into the reactive primary amine and the volatile-free aldehyde. Alternatively, the aldimine can be catalytically reduced to a [3], which reacts directly with isocyanates at a controlled rate without CO₂ blushing.

Chemical Workflow

Workflow of 3-oxopropyl propanoate derivatives in polyurethane synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can quantitatively confirm success at each synthetic node.

Protocol A: Synthesis of the Aldimine Latent Hardener

Objective: Synthesize a moisture-triggered latent curing agent resistant to aldol condensation.

-

Reagent Charging: In a rigorously dried reactor, charge 1.0 molar equivalent of Isophorone diamine (IPDA) and 2.05 molar equivalents of 2,2-dimethyl-3-oxopropyl propanoate.

-

Causality: The slight stoichiometric excess of the aldehyde ensures 100% conversion of the primary amines, preventing premature crosslinking when later mixed with isocyanates[2].

-

-

Azeotropic Distillation: Add cyclohexane as an azeotropic solvent. Equip the reactor with a Dean-Stark trap and a reflux condenser.

-

Condensation: Heat the mixture to reflux (~80°C) under a continuous nitrogen sweep.

-

Self-Validation (Physical): Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete only when the theoretical volume of water (2.0 equivalents) is collected.

-

Purification: Remove the cyclohexane and unreacted aldehyde under high vacuum (80°C, 10 mbar).

-

Self-Validation (Spectroscopic): Perform FTIR analysis on the neat liquid. Success is confirmed by the complete disappearance of the primary amine N-H stretch (3300–3400 cm⁻¹) and the aldehyde C=O stretch (~1725 cm⁻¹), alongside the emergence of a strong imine C=N stretch (~1665 cm⁻¹). The ester C=O stretch at ~1740 cm⁻¹ must remain intact.

Protocol B: Reductive Amination to Secondary Aliphatic Amine

Objective: Convert the aldimine into a low-reactivity, blush-resistant secondary amine for 2K systems.

-

Preparation: Dissolve the validated aldimine from Protocol A in anhydrous ethanol (20% w/v).

-

Catalysis: Add 5 wt% Palladium on Carbon (Pd/C, 10% loading) catalyst.

-

Hydrogenation: Transfer to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 bar and heat to 60°C.

-

Causality: The steric hindrance around the imine bond (due to the 2,2-dimethyl group) requires elevated pressure to ensure complete reduction without requiring excessive reaction times.

-

-

Self-Validation (Physical): Monitor the pressure gauge. The reaction is complete when hydrogen uptake completely ceases (typically 4–6 hours).

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the ethanol under reduced pressure.

-

Self-Validation (Chemical): Determine the amine number via titration using 0.1 N HClO₄ in glacial acetic acid against a crystal violet indicator. The total amine content should match the theoretical yield of secondary amines[3].

Protocol C: Formulation of Defect-Free Polyurethane

Objective: Utilize the synthesized hardeners to create a stable PU matrix.

-

Degassing: Degas a standard MDI-terminated polyether prepolymer (~3% NCO content) under vacuum at 60°C for 30 minutes.

-

Mixing: Add the secondary amine (from Protocol B) at an equivalent ratio of amine to NCO of 0.95:1.0.

-

Causality: Leaving a 5% excess of NCO ensures complete integration of the amine into the polymer network and allows trace ambient moisture to finalize the cure, optimizing tensile strength.

-

-

Application: Cast a 2 mm film on a release liner at 23°C and 50% relative humidity.

-

Self-Validation (Functional): Monitor for CO₂ outgassing. A successful formulation will yield a completely transparent, bubble-free elastomer with no surface tackiness (blushing) within 45 minutes.

Quantitative Performance Data

The following table summarizes the comparative advantages of utilizing 3-oxopropyl propanoate derivatives over traditional primary amines in polyurethane systems.

| Hardener Type | Reactivity with NCO | Pot Life (at 23°C) | Blushing Risk (CO₂ Rxn) | Curing Mechanism | Viscosity Impact |

| Primary Polyamine (e.g., IPDA) | Very High | < 5 minutes | High | Direct Addition | High |

| Aldimine (Protocol A) | Latent (Low) | > 6 months (sealed) | None | Moisture-Triggered Hydrolysis | Low (Ester tail reduces polarity) |

| Secondary Amine (Protocol B) | Moderate | 30 - 60 minutes | Very Low | Direct Addition | Low |

References

-

National Center for Biotechnology Information. "3-Oxopropyl propanoate - Compound Summary". PubChem. URL:[Link][1]

-

Burckhardt, U. "Method for the production of polyurethane compositions with a low isocyanate monomer content". US Patent 20100130674A1, Sika Technology AG. URL:[2]

-

Burckhardt, U. "Amines with secondary aliphatic amines". EP Patent 2465842A1, Sika Technology AG. URL:[3]

Sources

- 1. 3-Oxopropyl propanoate | C6H10O3 | CID 12950346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20100130674A1 - Method for the production of polyurethane compositions with a low isocyanate monomer content - Google Patents [patents.google.com]

- 3. EP2465842A1 - Amines with secondary aliphatic amines - Google Patents [patents.google.com]

High-Resolution Untargeted Metabolomics: Profiling 3-Oxopropyl Propionate as a Predictive Biomarker

Introduction & Clinical Relevance

Metabolomics provides a real-time snapshot of physiological states, offering predictive insights that precede clinical symptoms. Recently, untargeted metabolomics workflows have identified 3-oxopropyl propionate —a low-molecular-weight ester—as a highly significant predictive biomarker in complex metabolic and autoimmune disorders.

Clinical studies have demonstrated that dysregulated levels of 3-oxopropyl propionate and its complex derivatives (such as 3-(1-cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate) are strongly correlated with the future incidence of Type 2 Diabetes (T2D) in normoglycemic individuals ()[1] and are associated with adverse pregnancy outcomes in patients with early pregnancy thyroid autoimmunity (TAI) ()[2].

The Analytical Challenge: As an ester containing a reactive carbonyl group, 3-oxopropyl propionate is highly susceptible to ex vivo enzymatic hydrolysis and thermal degradation. Standard plasma profiling often fails to capture this metabolite due to improper quenching or suboptimal ionization. This application note details a rigorously validated, self-correcting untargeted LC-MS/MS workflow designed specifically to stabilize, detect, and quantify 3-oxopropyl propionate.

Experimental Causality & Analytical Rationale

To maintain scientific integrity and reproducibility, every step of this protocol is driven by the physicochemical properties of the target analyte:

-

Enzymatic Quenching (Causality): Blood plasma is rich in endogenous esterases. Immediate protein precipitation using pre-chilled (-20°C) methanol is mandatory. This rapid temperature drop and solvent shock denature esterases, preventing the hydrolysis of the ester bond in 3-oxopropyl propionate[1].

-

Chromatographic Separation (Causality): While 3-oxopropyl propionate is a small molecule, it retains sufficient hydrophobicity for Reversed-Phase Liquid Chromatography (RPLC). A sub-2 µm C18 column is utilized to provide high peak capacity, which physically separates the target ester from co-eluting phospholipids that cause severe ion suppression.

-

Ionization Strategy (Causality): The carbonyl oxygens in 3-oxopropyl propionate readily accept protons. Therefore, Electrospray Ionization in positive mode (ESI+) is utilized to generate the stable [M+H]⁺ precursor ion.

-

Self-Validating QC System (Trustworthiness): Untargeted workflows are highly prone to batch effects and false-positive feature generation. This protocol mandates the use of pooled Quality Control (QC) samples injected at regular intervals. A metabolic feature is only validated if its Coefficient of Variation (CV) in the QC samples remains strictly <30%.

Workflow Visualization

Untargeted metabolomics workflow for the stabilization and detection of 3-oxopropyl propionate.

Step-by-Step Protocol

Phase 1: Sample Preparation (Self-Validating Extraction)

-

Thaw plasma/serum samples strictly on ice to minimize residual enzymatic activity.

-

Aliquot 100 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

-

Quench & Precipitate: Immediately add 400 µL of pre-chilled (-20°C) LC-MS grade methanol[1].

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 15,000 rpm for 10 minutes at 4°C.

-

Dilute: Transfer the supernatant to a new tube and dilute to a final concentration of 53% methanol using LC-MS grade water[1].

-

Clarify: Centrifuge again at 15,000 rpm for 10 minutes at 4°C to remove any micro-particulates.

-

Transfer the final supernatant to an autosampler vial equipped with a glass insert.

-

Self-Validation Step: Create a Pooled QC Sample by combining 10 µL of supernatant from every biological sample in the cohort. Prepare a Method Blank (53% methanol) to track background noise and column bleed[1].

Phase 2: LC-MS/MS Acquisition Parameters

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (promotes protonation for ESI+).

-

Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol[1].

-

Gradient Elution:

-

0.0 - 2.0 min: 5% B

-

2.0 - 12.0 min: Linear gradient to 95% B

-

12.0 - 14.0 min: Hold at 95% B

-

14.0 - 14.1 min: Return to 5% B

-

14.1 - 17.0 min: Column equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometry: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Polarity: Positive Ion Mode (ESI+).

-

Mass Range: m/z 70 - 1050.

-

Acquisition Mode: Data-Dependent Acquisition (DDA). The top 10 most intense precursor ions are dynamically selected for MS/MS fragmentation to enable structural elucidation.

-

Phase 3: Data Processing & Annotation

-

Import raw data into processing software (e.g., MS-DIAL, Compound Discoverer, or XCMS).

-

Alignment & Blank Subtraction: Perform peak picking and alignment.

-

Validation Rule: Exclude any feature where the mean intensity in biological samples is not at least 5× higher than in the Method Blank[1].

-

-

QC Filtering: Filter features based on the pooled QC samples. Retain only features with a Coefficient of Variation (CV) < 30%.

-

Annotation: Identify 3-oxopropyl propionate using exact mass (m/z) and MS/MS fragmentation patterns against spectral databases (e.g., mzCloud, HMDB).

Quantitative Data Presentation

The following table summarizes the analytical behavior and clinical fold-changes of 3-oxopropyl propionate and its derivatives across different pathologies based on recent untargeted metabolomics studies.

| Metabolite | Chemical Formula | Precursor Ion [M+H]⁺ | Clinical Context | Fold Change / Correlation | P-Value |

| 3-Oxopropyl propionate | C₆H₁₀O₃ | 131.0705 | Incident Type 2 Diabetes (Plasma) | 0.49 (Decreased in future T2D cases) | 5.76 × 10⁻⁸ |

| 3-(1-Cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate | C₁₆H₁₆N₂O₃ | 285.1235 | Thyroid Autoimmunity (Serum) | Negative correlation with prenatal anemia | < 0.05 |

Note: Exact m/z values represent theoretical monoisotopic masses for the [M+H]⁺ adduct utilized for high-resolution mass filtering.

References

-

Metabolic and Genetic Markers Improve Prediction of Incident Type 2 Diabetes: A Nested Case-Control Study in Chinese Source: The Journal of Clinical Endocrinology & Metabolism (2022) URL:[Link]

-

Serum metabolite profiles of thyroid autoimmunity patients in early pregnancy Source: PeerJ (2024) URL:[Link]

Sources

Application Note: Handling, Storage, and Quality Control of Reagent-Grade 3-Oxopropyl Propanoate

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Profiling

3-Oxopropyl propanoate is a highly versatile, bifunctional organic reagent utilized extensively in complex synthetic workflows, including cross-coupling reactions, bioconjugation, and the synthesis of active pharmaceutical ingredients (APIs). Structurally, it features both an ester linkage (propanoate) and a terminal aldehyde (3-oxopropyl), making it a powerful electrophile. However, this bifunctionality also renders the molecule highly susceptible to multiple modes of chemical degradation if not handled with rigorous environmental controls.

Physicochemical Properties

Table 1. Quantitative physicochemical profile of 3-oxopropyl propanoate.

| Property | Value |

| IUPAC Name | 3-oxopropyl propanoate |

| CAS Registry Number | 63309-45-5 |

| PubChem CID | 12950346 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| SMILES String | CCC(=O)OCCC=O |

| Physical State | Liquid (at Standard Temperature and Pressure) |

| Topological Polar Surface Area | 43.4 Ų |

(Data sourced from PubChem CID 12950346 1)

Mechanistic Causality of Degradation

To establish a self-validating handling protocol, one must first understand the fundamental kinetics and thermodynamics driving the degradation of 3-oxopropyl propanoate. The reagent is primarily vulnerable to three interconnected degradation pathways:

A. Aldehyde Autoxidation (O₂-Driven): Aldehydes are notoriously prone to autoxidation when exposed to atmospheric oxygen. This process follows a radical-chain mechanism initiated by the abstraction of the aldehydic hydrogen atom, forming an acyl radical. Subsequent reaction with O₂ generates an acyl peroxy radical, which ultimately yields a carboxylic acid 2. In the case of 3-oxopropyl propanoate, this results in the formation of 3-(propionyloxy)propanoic acid.

B. Ester Hydrolysis (Moisture-Driven): The propanoate ester linkage is susceptible to nucleophilic attack by ambient moisture. While neutral hydrolysis is relatively slow at low temperatures, the introduction of water cleaves the molecule into propanoic acid and 3-hydroxypropanal.

C. The Autocatalytic Loop (The "Self-Destruct" Mechanism): The true danger in handling this reagent lies in the synergistic nature of its degradation. Both autoxidation and hydrolysis produce carboxylic acids (propanoic acid and 3-(propionyloxy)propanoic acid). These acids act as Brønsted acid catalysts that exponentially accelerate further ester hydrolysis—a phenomenon known as autocatalytic ester hydrolysis 3, 4. Furthermore, the acidic environment catalyzes the aldol condensation of the terminal aldehyde, leading to the formation of intractable oligomeric byproducts.

Fig 1. Degradation pathways of 3-oxopropyl propanoate highlighting the autocatalytic acid loop.

Self-Validating Storage and Handling Protocols

Because the degradation is autocatalytic, a single exposure event to air or moisture can permanently compromise the entire batch. The following protocols are designed as a self-validating system: if the environmental controls fail, the downstream QC will immediately flag the batch.

Primary Storage Conditions

-

Temperature: Store strictly at or below -20°C. Lower temperatures kinetically suppress both autoxidation and hydrolysis.

-

Atmosphere: Must be stored under a positive pressure of high-purity Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, which provides a protective blanket over the liquid surface.

-

Vessel: Amber glass ampoules or bottles wrapped in aluminum foil to prevent photo-initiated radical generation.

Step-by-Step Aliquoting Methodology (Schlenk Line)

To prevent the introduction of atmospheric O₂ and H₂O, all transfers must be conducted using standard Schlenk techniques.

-

Preparation: Attach a flame-dried, argon-purged receiving flask to the Schlenk line. Ensure all syringes and needles are oven-dried (120°C for >4 hours) and cooled in a desiccator.

-

Thawing (Critical Step): Remove the 3-oxopropyl propanoate from the -20°C freezer. Allow the sealed vessel to warm to room temperature before opening. Opening a cold vessel will cause immediate condensation of atmospheric moisture into the reagent, triggering the autocatalytic hydrolysis loop.

-

Purging: Once at room temperature, insert an argon line (via a fine needle) into the septum of the reagent bottle to maintain positive pressure.

-

Transfer: Using a gas-tight syringe, withdraw the required volume. Inject the reagent into the prepared receiving flask under continuous argon flow.

-

Re-sealing: Withdraw the syringe. Flush the headspace of the stock bottle with argon for 60 seconds. Seal the septum with Parafilm and immediately return the bottle to the -20°C freezer.

Quality Control (QC) Validation Workflow

Before deploying 3-oxopropyl propanoate in sensitive drug development assays, its structural integrity must be verified to ensure the autocatalytic degradation loop has not been triggered.

¹H NMR Validation Protocol

-

Sample Prep: Dissolve 10 µL of the reagent in 0.5 mL of anhydrous, ampouled CDCl₃ (stabilized with silver foil to prevent DCl formation).

-

Spectral Acquisition: Acquire a standard 1D ¹H NMR spectrum (400 MHz or higher).

-

Diagnostic Analysis:

-

Target Signal: Confirm the presence of the aldehydic proton (typically a triplet around δ 9.7 - 9.8 ppm).

-

Degradation Flag 1 (Autoxidation): Look for a broad singlet at δ 10.5 - 12.0 ppm. This indicates the presence of carboxylic acid protons (propanoic acid or peroxy acids).

-

Degradation Flag 2 (Hydrolysis): Check for the emergence of a new quartet around δ 2.3 - 2.4 ppm, corresponding to free propanoic acid, distinct from the ester-bound propanoate signals.

-

Fig 2. Self-validating handling and Quality Control workflow for 3-oxopropyl propanoate.

References

- 3-Oxopropyl propanoate | C6H10O3 | CID 12950346 - PubChem. National Center for Biotechnology Information (NIH).

- Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels. ACS Omega - ACS Publications.

- Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Publications.

- Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. White Rose Research Online.

Sources

Application Note & Protocols: In Vitro Characterization of 3-Oxopropyl Propanoate Derivatives as Covalent Probes

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of 3-oxopropyl propanoate derivatives, a class of α,β-unsaturated carbonyl compounds that function as electrophilic probes. These derivatives serve as valuable tools in chemical biology and early-stage drug discovery for their ability to form covalent bonds with nucleophilic residues in proteins, most notably cysteine. We delve into the core principles of their reactivity as Michael acceptors with biological thiols, such as glutathione (GSH). This document details two fundamental, self-validating protocols: a biochemical assay to assess reactivity with Glutathione S-Transferase (GST), a key enzyme in cellular detoxification, and a cell-based assay to determine the cytotoxic effects of these derivatives. By explaining the causality behind experimental choices and providing step-by-step methodologies, this guide equips researchers, scientists, and drug development professionals to effectively characterize this promising class of covalent modifiers.

Introduction: The Rationale for Covalent Probes

In the landscape of chemical biology and pharmacology, targeted covalent inhibitors have garnered significant interest due to their potential for enhanced potency, prolonged duration of action, and the ability to target non-conserved protein nucleophiles for improved selectivity.[1][2] Unlike reversible inhibitors that rely on non-covalent interactions, covalent modifiers form a stable, irreversible bond with their target protein, often leading to a more profound and sustained biological effect.

1.1. Michael Acceptors as Tunable Electrophiles

At the heart of many covalent probes lies an electrophilic "warhead" designed to react with specific nucleophilic amino acid residues on a protein target.[3] The 3-oxopropyl propanoate scaffold represents a class of Michael acceptors, characterized by an α,β-unsaturated carbonyl system. This arrangement renders the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition.[4] In a biological milieu, the most prominent nucleophiles are the thiol groups of cysteine residues within proteins and the ubiquitous antioxidant, glutathione (GSH).[4][5] The reactivity of the 3-oxopropyl propanoate core can be finely tuned through synthetic modification of its derivatives, allowing for the optimization of potency and selectivity.

1.2. Applications of 3-Oxopropyl Propanoate Derivatives

Derivatives of 3-oxopropyl propanoate are versatile tools for:

-

Probing Enzyme Function: Investigating enzymes with reactive cysteines in their active or allosteric sites.

-

Studying Cellular Detoxification: Assessing how cells respond to electrophilic stress via pathways involving glutathione and Glutathione S-Transferases (GSTs).[6][7]

-

Drug Discovery Scaffolds: Serving as a starting point for the development of targeted covalent inhibitors for a range of therapeutic targets.[8]

This guide provides the foundational assays to begin characterizing any novel 3-oxopropyl propanoate derivative.

Part 1: Biochemical Characterization - Assessing Thiol Reactivity

2.1. Principle of Thiol Reactivity

The primary mode of interaction for 3-oxopropyl propanoate derivatives within a biological system is their covalent reaction with thiol-containing molecules. Glutathione (GSH) is the most abundant non-protein thiol in the cell and plays a critical role in detoxifying electrophilic compounds. This detoxification is often catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[9][10] Therefore, a logical first step in characterizing a new derivative is to measure its reactivity with GSH, both non-enzymatically and in the presence of GSTs. The assay described below quantifies the activity of GST enzymes using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which can be adapted to assess the inhibitory potential of a test compound on this crucial detoxification pathway.

2.2. Reaction Mechanism: Michael Addition

The core reaction involves the nucleophilic attack of the thiolate anion of glutathione (GS⁻) on the electrophilic β-carbon of the 3-oxopropyl propanoate derivative.

Caption: Michael Addition of Glutathione to a Derivative.

2.3. Protocol 1: In Vitro Glutathione S-Transferase (GST) Activity Assay

This protocol measures total GST activity by monitoring the conjugation of GSH to a standard substrate, CDNB. The resulting product, the GS-DNB conjugate, absorbs light at 340 nm, providing a direct, real-time measurement of enzyme activity.[7][11] Novel 3-oxopropyl propanoate derivatives can be screened for their ability to inhibit this reaction, providing an indirect measure of their reactivity with the GSH/GST system.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 3-oxopropyl propanoate derivative against cytosolic GST activity.

-

Causality & Self-Validation: This assay is a self-validating system. The inclusion of a "no enzyme" control accounts for the non-enzymatic reaction between GSH and CDNB. A "vehicle" control (e.g., DMSO) establishes the baseline 100% enzyme activity. A known GST inhibitor can be used as a positive control for inhibition. The rate of increase in absorbance must be linear over the measurement period, confirming the reaction is in the initial velocity phase.

Materials:

-

UV-transparent 96-well plate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

GST Assay Buffer: 100 mM potassium phosphate, pH 6.5

-

Reduced L-Glutathione (GSH) solution: 50 mM in Assay Buffer (prepare fresh)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution: 50 mM in ethanol

-

GST enzyme source (e.g., equine liver GST, or cell/tissue lysate)

-

Test Derivative(s): Stock solution in DMSO (e.g., 100 mM)

-

Vehicle: DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a sufficient volume of Assay Buffer and equilibrate to 25°C.

-

Prepare a Reaction Master Mix for the number of wells required. For each well, mix:

-

170 µL Assay Buffer

-

10 µL of 50 mM GSH solution (Final concentration: 2.5 mM)

-

10 µL of 50 mM CDNB solution (Final concentration: 2.5 mM)

-

-

Note: The Master Mix should be prepared immediately before use.

-

-

Plate Setup:

-

Design the plate layout to include blanks, vehicle controls, and a serial dilution of the test derivative.

-

Blank Wells (No Enzyme): Add 10 µL of Assay Buffer. These wells will measure the non-enzymatic reaction rate.

-

Vehicle Control Wells (100% Activity): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the highest concentration of the test derivative.

-

Test Derivative Wells: Prepare a serial dilution of the derivative (e.g., from 1000 µM to 1 µM) in Assay Buffer with a constant final DMSO concentration. Add 10 µL of each dilution to the respective wells.

-

Enzyme Addition: Add 10 µL of the GST enzyme solution to all wells except the Blanks. The final reaction volume in all wells will be 200 µL.

-

-

Measurement:

-

Immediately place the plate in the microplate reader pre-set to 25°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes (kinetic mode).

-

Data Analysis & Interpretation:

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) in milli-absorbance units per minute (mAU/min) from the linear portion of the absorbance vs. time plot.

-

Correct for Blank: Subtract the average rate of the Blank wells from all other wells.

-

Normalize to Control: Express the activity in the test derivative wells as a percentage of the average activity of the Vehicle Control wells.

-

% Activity = (V_derivative / V_vehicle) * 100

-

-

Determine IC₅₀: Plot the % Activity against the logarithm of the derivative concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to calculate the IC₅₀ value.

Example Data Table:

| Derivative | IC₅₀ against Equine GST (µM) |

| Compound A | 55.2 |

| Compound B | 12.7 |

| Compound C | > 200 |

| Positive Control (Ethacrynic acid) | 8.5 |

Part 2: Cellular Characterization - Assessing Cytotoxicity

3.1. Principle of Cytotoxicity

The covalent modification of cellular components by electrophilic compounds like 3-oxopropyl propanoate derivatives can disrupt cellular homeostasis, leading to cell death.[4] High concentrations can overwhelm the glutathione detoxification system, leading to widespread, non-specific modification of proteins and induction of oxidative stress. A fundamental assay in the characterization of any new compound is to determine its dose-dependent effect on cell viability. Tetrazolium salt-based assays (like MTT, MTS, or WST-1) are widely used for this purpose. They measure the metabolic activity of a cell population, which correlates with the number of viable cells.[12][13]

3.2. Experimental Workflow

Caption: Workflow for a WST-1 Cell Viability Assay.

3.3. Protocol 2: Cell Viability Assessment using WST-1 Assay

-

Objective: To determine the IC₅₀ value of a 3-oxopropyl propanoate derivative in a selected cancer or non-cancer cell line.

-

Causality & Self-Validation: This assay relies on the principle that only metabolically active, viable cells can reduce the WST-1 tetrazolium salt to a colored formazan product. The intensity of the color is therefore directly proportional to the number of living cells.[12] The protocol's integrity is ensured by including a vehicle control (e.g., DMSO) to define 100% viability and a positive control for cytotoxicity (e.g., staurosporine or doxorubicin) to confirm the cells can respond to a toxic stimulus. A "no cell" blank containing only media and the WST-1 reagent is used to subtract background absorbance.

Materials:

-

Human cell line (e.g., A549 lung carcinoma)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Sterile, clear, flat-bottom 96-well cell culture plates

-

Test Derivative(s): Stock solution in sterile DMSO

-

WST-1 Reagent

-

Multi-channel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a 2x concentrated serial dilution of the test derivative in complete medium from the DMSO stock. For example, create a dilution series from 200 µM to 0.1 µM.

-

Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium, to give a final concentration of 0.1%).

-

Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

-

Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

-

-

WST-1 Addition and Measurement:

-

After the incubation period, add 10 µL of WST-1 reagent to each well.

-

Gently tap the plate to mix.

-

Return the plate to the incubator for 1 to 4 hours, or until the vehicle control wells have developed a strong orange color.

-

Measure the absorbance of the plate at 450 nm. Use 650 nm as a reference wavelength if desired, to reduce background from fingerprints or plastic irregularities.

-

Data Analysis & Interpretation:

-

Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other measurements.

-

Normalization: Express the absorbance in each well as a percentage of the average absorbance of the vehicle control wells.

-

% Viability = (Abs_derivative / Abs_vehicle) * 100

-

-

Determine IC₅₀: Plot the % Viability against the logarithm of the derivative concentration. Fit the data using non-linear regression to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Example Data Table:

| Derivative | Cell Line | IC₅₀ (µM) after 48h |

| Compound A | A549 | 89.4 |

| Compound B | A549 | 31.6 |

| Compound B | Vero (non-cancer) | 152.1 |

| Positive Control (Doxorubicin) | A549 | 0.8 |

Troubleshooting & Key Considerations

-

Compound Solubility: Poor aqueous solubility is a common issue. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). If precipitation is observed, consider alternative solvents or formulation strategies.

-

Assay Interference: Highly colored or fluorescent derivatives may interfere with absorbance or fluorescence-based readouts. Always run a control plate with the compound in cell-free media to check for direct interference with the assay reagents.

-

Mechanism vs. General Toxicity: A low IC₅₀ value in a cytotoxicity assay does not, by itself, prove on-target activity. It may reflect general, non-specific reactivity. A good starting point for deconvolution is to compare the IC₅₀ with the concentration required to see effects in a biochemical assay or to test the compound on a cell line that does not express the putative target.

Conclusion

The protocols detailed in this guide provide a robust and essential starting point for the in vitro characterization of novel 3-oxopropyl propanoate derivatives. By systematically evaluating both the fundamental biochemical reactivity and the resulting cellular cytotoxicity, researchers can generate the high-quality, reproducible data necessary to validate these compounds as chemical probes or to advance them in drug discovery pipelines. These foundational assays pave the way for more complex mechanistic studies, such as target identification and engagement, to fully elucidate the potential of this versatile class of covalent modifiers.

References

-

Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Rapid covalent-probe discovery by electrophile fragment screening. Source: bioRxiv URL: [Link]

-

Title: Glutathione S-transferases Assay (GST). Source: 3H Biomedical AB URL: [Link]

-

Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Electrophilic warheads in covalent drug discovery: an overview. Source: Taylor & Francis Online URL: [Link]

-

Title: Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Source: Australian Journal of Chemistry URL: [Link]

-

Title: Glutathione S-Transferase Assay [Colorimetric]. Source: G-Biosciences URL: [Link]

-

Title: Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Source: SciSpace by Typeset URL: [Link]

-

Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka URL: [Link]

Sources

- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. connectsci.au [connectsci.au]

- 4. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 谷胱甘肽S-转移酶(GST)活性检测试剂盒 sufficient for 500 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Rapid covalent-probe discovery by electrophile fragment screening | bioRxiv [biorxiv.org]

- 9. 3hbiomedical.com [3hbiomedical.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. scispace.com [scispace.com]

- 13. kosheeka.com [kosheeka.com]

Optimizing LC-MS parameters for 3-oxopropyl propionate peak resolution

Optimizing LC-MS for 3-oxopropyl propionate: A Technical Guide

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges presented by small, polar, and potentially reactive analytes like 3-oxopropyl propionate. This guide is structured to provide direct, actionable solutions to common issues encountered during method development and analysis. We will delve into the "why" behind each recommendation, empowering you to make informed decisions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is 3-oxopropyl propionate a challenging analyte for standard reversed-phase (RP) LC-MS methods?

A1: 3-oxopropyl propionate presents a classic "small polar molecule" problem for reversed-phase chromatography. Its high polarity and small size lead to minimal interaction with nonpolar stationary phases like C18. This results in poor retention, often causing the analyte to elute in or near the solvent front (void volume). Elution in the void volume is problematic because it can suffer from significant ion suppression from the sample matrix and salts, leading to poor sensitivity and reproducibility.[1][2]

Q2: What is the most common ionization mode for an analyte like this, and what adducts should I look for?

A2: For small esters and carbonyl compounds, positive mode Electrospray Ionization (ESI) is typically more efficient.[3] You should primarily target the protonated molecule [M+H]+. However, given the high concentration of salts often present in mobile phases or biological samples, it is crucial to also monitor for common adducts, especially the sodium [M+Na]+ and ammonium [M+NH4]+ adducts. Ammonium adducts are particularly relevant if you are using an ammonium-based buffer like ammonium formate or acetate.

Q3: Should I use an ion-pairing reagent to improve retention in reversed-phase?

A3: While traditional ion-pairing reagents can increase retention, they are generally not recommended for LC-MS applications.[4] Strong, non-volatile ion-pairing agents can permanently contaminate the MS ion source, leading to persistent background noise and signal suppression. If you must explore this route, only use volatile MS-compatible reagents like formic acid or acetic acid. These weak acids can help control the ionization state of silanol groups on the column, which can improve peak shape, but their effect on retaining a small neutral ester will be minimal.[5] A better approach for retaining this type of polar molecule is to use Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7][8]

Q4: What is HILIC, and why is it a better choice for 3-oxopropyl propionate?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[9] In HILIC, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like 3-oxopropyl propionate, partition into this water layer and are retained. This provides the robust retention that is lacking in reversed-phase mode. Furthermore, the high organic content of the mobile phase promotes efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.[8][9]

Troubleshooting Guide: Peak Resolution & Sensitivity

This section addresses specific experimental problems in a question-and-answer format. Below is a logical workflow to diagnose and solve common issues.

Category: Poor Peak Shape